molecular formula C8H10N2O3S B2574325 Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate CAS No. 956262-58-1

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate

Cat. No. B2574325
CAS RN: 956262-58-1
M. Wt: 214.24
InChI Key: ONTIMMYQBQULHC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate, also known as MMSPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MMSPC is a member of the pyrimidine family of compounds and is characterized by its unique chemical structure, which has both methyl and methylsulfinyl groups attached to a pyrimidine ring.

Scientific Research Applications

Epigenetic Modifications and Cancer Therapy

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate is related to compounds that have significant applications in the field of epigenetic modifications, particularly in cancer therapy. DNA methylation, involving the addition of a methyl group to the cytosine base, plays a crucial role in gene expression regulation. Abnormal methylation patterns can lead to various diseases, including cancer. DNA methyltransferase inhibitors, which include analogs of nucleoside deoxycitidine such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in reactivating tumor suppressor genes by inhibiting DNA hypermethylation. These inhibitors have demonstrated encouraging antileukemic activity, highlighting their potential in treating malignancies through epigenetic mechanisms (Goffin & Eisenhauer, 2002).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), are another application area related to methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate. These compounds are used extensively to treat cancer, affecting over 2 million patients annually. The synthesis of 5-FU, including methods incorporating radioactive and stable isotopes, is crucial for understanding its metabolism and biodistribution. Additionally, new insights into how fluorinated pyrimidines disrupt nucleic acid structure and function, alongside the roles of RNA and DNA modifying enzymes in their cytotoxicity, are advancing the precision of cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan into biopolymer ethers and esters creates compounds with specific properties beneficial for various applications, including drug delivery. The synthesis of novel xylan esters through the conversion of hemicellulose with various activating agents under conditions suitable for creating xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties showcases the versatility of pyrimidine derivatives in creating materials for pharmaceutical applications. Such modifications can produce spherical nanoparticles used for drug delivery, illustrating the potential of pyrimidine derivatives in advanced medical applications (Petzold-Welcke et al., 2014).

Synthesis of N-Heterocycles

Pyranopyrimidine cores are crucial for synthesizing compounds used in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of substituted pyranopyrimidines through multicomponent reactions utilizing diversified catalysts, including organocatalysts and nanocatalysts, highlights the significance of methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate derivatives in developing new pharmaceuticals (Parmar et al., 2023).

properties

IUPAC Name

methyl 4-methyl-2-methylsulfinylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5-6(7(11)13-2)4-9-8(10-5)14(3)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTIMMYQBQULHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate

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